5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899973-41-2
Cat. No.: VC7639177
Molecular Formula: C17H15BrClN5O2
Molecular Weight: 436.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-41-2 |
|---|---|
| Molecular Formula | C17H15BrClN5O2 |
| Molecular Weight | 436.69 |
| IUPAC Name | 5-amino-1-[(4-bromophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15BrClN5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | SKCNUAFCDTZUSL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 4-bromobenzyl group and at position 4 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅BrClN₅O₂ | |
| Molecular Weight | 436.69 g/mol | |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |
| InChIKey | SKCNUAFCDTZUSL-UHFFFAOYSA-N | |
| PubChem CID | 18578875 |
The bromine and chlorine atoms contribute to increased molecular polarity, while the methoxy group enhances lipid solubility, potentially influencing blood-brain barrier permeability .
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, typically involving:
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Huisgen Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. For example, reacting 4-bromobenzyl azide with a propargylamide precursor yields the 1,4-disubstituted triazole .
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Post-Functionalization: The 5-chloro-2-methoxyphenyl group is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .
Critical Parameters:
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Catalyst: CuI (10 mol%) in tert-butanol/water (1:1) achieves >80% yield .
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water.
Structural Analogues and Activity Trends
Modifications to the benzyl and aryl groups significantly alter bioactivity:
The 4-bromo substitution may enhance metabolic stability compared to chloro or fluoro analogs, as bromine’s larger atomic radius reduces oxidative metabolism .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
Triazole derivatives exhibit broad-spectrum activity:
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Candida albicans: MIC = 8–16 μg/mL for analogs with electron-withdrawing substituents .
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Mycobacterium tuberculosis: 90% growth inhibition at 12.5 μM for 1,2,3-triazole-carboxamides .
The 4-bromobenzyl group’s hydrophobicity likely facilitates membrane penetration, a critical factor in antimicrobial efficacy .
Future Research Directions
Synthesis Optimization
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Green Chemistry: Explore mechanochemical synthesis to reduce solvent use .
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Continuous Flow Systems: Improve yield (>90%) and scalability for industrial production .
Targeted Biological Testing
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Kinase Inhibition Screening: Prioritize kinases like EGFR and VEGFR2 implicated in cancer .
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of colorectal and breast cancer .
Computational Modeling
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